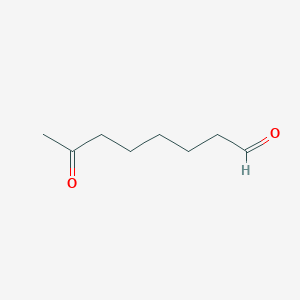

7-Oxooctanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

36219-80-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

7-oxooctanal |

InChI |

InChI=1S/C8H14O2/c1-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 |

InChI Key |

ZRZHAVVBRGELRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 7-Oxooctanal from Oleic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-oxooctanal, a valuable bifunctional molecule, from the readily available renewable feedstock, oleic acid. The synthesis is a two-step process involving the oxidative cleavage of oleic acid to an intermediate, 7-oxooctanoic acid, followed by its selective reduction to the target aldehyde, this compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a versatile chemical intermediate with applications in the synthesis of various specialty chemicals and pharmacologically active molecules. Its bifunctional nature, containing both an aldehyde and a ketone, allows for a wide range of subsequent chemical modifications. The use of oleic acid, a major component of many vegetable oils, as a starting material offers a sustainable and cost-effective route to this important building block.

The synthesis proceeds in two key stages:

-

Oxidative Ozonolysis of Oleic Acid: The double bond in oleic acid is cleaved using ozone, followed by an oxidative workup to yield 7-oxooctanoic acid and nonanoic acid.

-

Selective Reduction of 7-Oxooctanoic Acid: The carboxylic acid functionality of 7-oxooctanoic acid is selectively reduced to an aldehyde to produce this compound.

This guide provides detailed methodologies for these transformations, enabling researchers to reproduce this synthesis in a laboratory setting.

Reaction Pathway

The overall transformation from oleic acid to this compound is depicted in the following reaction scheme.

Caption: Overall reaction pathway from oleic acid to this compound.

Experimental Protocols

Step 1: Synthesis of 7-Oxooctanoic Acid from Oleic Acid via Ozonolysis

This protocol is a composite procedure based on established methods for the oxidative ozonolysis of unsaturated fatty acids.[1]

Materials:

-

Oleic acid

-

Methanol (B129727) (reagent grade)

-

Ozone (generated from an ozone generator)

-

Oxygen

-

Formic acid (88%)

-

Hydrogen peroxide (30%)

-

Sodium bicarbonate

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Equipment:

-

Three-necked round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

Procedure:

-

Ozonolysis:

-

Dissolve oleic acid (1.0 eq) in methanol in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone in oxygen through the solution. Monitor the reaction by TLC until all the oleic acid has been consumed.

-

Once the reaction is complete, purge the solution with oxygen for 10-15 minutes to remove any residual ozone.

-

-

Oxidative Workup:

-

To the cold solution, add a mixture of formic acid and hydrogen peroxide (30%).

-

Allow the reaction mixture to warm slowly to room temperature and then stir for 12-18 hours.

-

-

Isolation and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous phase with diethyl ether (3x).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of 7-oxooctanoic acid and nonanoic acid. Purify the 7-oxooctanoic acid by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Oleic Acid | - |

| Product | 7-Oxooctanoic Acid | - |

| Solvent | Methanol | - |

| Oxidant | Ozone, Hydrogen Peroxide | - |

| Theoretical Yield | Varies based on scale | - |

| Reported Yield | >95% for dicarboxylic acids | [2] |

Note: The cited yield is for the principal dicarboxylic acid fission products in a similar reaction and serves as an estimate.

Step 2: Synthesis of this compound from 7-Oxooctanoic Acid

This protocol is adapted from a reported procedure for the selective reduction of 7-oxooctanoic acid.

Materials:

-

7-Oxooctanoic acid

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) (1.0 M solution in THF)

-

Copper(I) iodide

-

2M Hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Activation of Carboxylic Acid:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-oxooctanoic acid (1.0 eq) in anhydrous THF.

-

Add a catalytic amount of DMF.

-

Cool the solution to 0 °C and slowly add oxalyl chloride (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

-

Reduction:

-

Cool the solution to -78 °C.

-

In a separate flask, prepare a slurry of copper(I) iodide (0.1 eq) in anhydrous THF.

-

Transfer the acid chloride solution via cannula to the copper(I) iodide slurry at -30 °C and stir for 1 hour.

-

Lower the temperature back to -78 °C and add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.05 eq) dropwise.

-

Stir the reaction mixture for 10 minutes at -78 °C.

-

-

Workup and Isolation:

-

Quench the reaction by the addition of 2M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound. The product can be further purified by fractional distillation under reduced pressure if necessary.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 7-Oxooctanoic Acid |

| Product | This compound |

| Reducing Agent | Lithium tri-tert-butoxyaluminum hydride |

| Reported Yield | 60% |

| Purity (by GC) | 90% |

| Boiling Point | 170-175 °C (20 Torr) |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedures.

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

This technical guide outlines a reliable two-step synthesis of this compound from oleic acid. The provided experimental protocols and quantitative data offer a solid foundation for researchers in organic synthesis and drug development to produce this valuable intermediate. The use of a renewable starting material enhances the sustainability of this synthetic route. Further optimization of reaction conditions and purification methods may lead to improved yields and purity.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Oxooctanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanal, a bifunctional organic molecule carrying both a ketone and an aldehyde group, presents a unique scaffold for chemical synthesis and exploration. Its dual reactivity makes it a valuable intermediate in the construction of complex cyclic and acyclic structures. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound, with a focus on experimental details and mechanistic understanding to support research and development endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C8H14O2.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H14O2 | [1][2] |

| Molecular Weight | 142.20 g/mol | [2] |

| CAS Number | 36219-80-4 | [1] |

| Boiling Point | 62-64 °C at 0.2 Torr | [1] |

| Density | 0.9989 g/cm³ (at 25 °C) | [1] |

| Canonical SMILES | CC(=O)CCCCCC=O | [1] |

| InChIKey | ZRZHAVVBRGELRV-UHFFFAOYSA-N | [2] |

Synthesis of this compound

A primary synthetic route to this compound is through the hydroformylation of hept-6-en-2-one. This reaction, catalyzed by a rhodium complex, introduces a formyl group and hydrogen across the double bond.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Hept-6-en-2-one

-

Reaction Setup: A high-pressure reactor equipped with a magnetic stirrer is charged with hept-6-en-2-one, a rhodium catalyst precursor (e.g., Rh(CO)2(acac)), and a suitable phosphine (B1218219) ligand (e.g., (2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphine) in a dry, deoxygenated solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.[1]

-

Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas) and heated. The reaction is typically carried out at a controlled temperature (e.g., 20 °C) and pressure for a specified duration (e.g., 20 hours).[1]

-

Work-up and Purification: After the reaction, the reactor is cooled and depressurized. The solvent is removed under reduced pressure. The crude product, this compound, can be purified by vacuum distillation.

Diagram: Synthesis of this compound via Hydroformylation

Caption: Rhodium-catalyzed hydroformylation of hept-6-en-2-one.

Purification of this compound

Due to the presence of two carbonyl functionalities, purification of this compound can be challenging. A common method for purifying aldehydes and reactive ketones is through the formation of a bisulfite adduct, which is water-soluble and can be separated from non-carbonyl impurities.

Experimental Protocol: Purification via Bisulfite Adduct Formation

-

Adduct Formation: The crude this compound is dissolved in a water-miscible organic solvent like methanol (B129727) or dimethylformamide. A saturated aqueous solution of sodium bisulfite is added, and the mixture is shaken vigorously.

-

Extraction: An immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes) and water are added to the mixture. The layers are separated, and the aqueous layer containing the bisulfite adduct is retained.

-

Regeneration of Carbonyl: The aqueous layer is treated with a base (e.g., sodium carbonate or sodium hydroxide) to regenerate the this compound. The product is then extracted with an organic solvent, dried, and the solvent is evaporated.

Reactivity of this compound

The presence of both an aldehyde and a ketone functional group dictates the reactivity of this compound. The aldehyde is generally more reactive towards nucleophiles than the ketone.

Intramolecular Aldol (B89426) Condensation

One of the most significant reactions of this compound is its propensity to undergo intramolecular aldol condensation to form cyclic products. The reaction can be controlled to favor either the kinetic or thermodynamic product.

-

Kinetic Control: Deprotonation at the less substituted α-carbon of the aldehyde (C2) leads to the formation of a five-membered ring. This is often favored at lower temperatures with non-hindered bases.

-

Thermodynamic Control: Deprotonation at the more substituted α-carbon of the ketone (C6) results in a more stable enolate and leads to the formation of a six-membered ring. This is typically favored under equilibrium conditions with stronger bases or higher temperatures.

Diagram: Intramolecular Aldol Condensation of this compound

Caption: Kinetic vs. Thermodynamic pathways.

Oxidation

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid to form 7-oxooctanoic acid.[3] Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). Care must be taken to avoid over-oxidation or side reactions at the ketone.

Experimental Protocol: Oxidation to 7-Oxooctanoic Acid

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) for Jones oxidation). The oxidizing agent is added dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched (e.g., with isopropanol (B130326) for Jones oxidation), and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed to yield the crude 7-oxooctanoic acid, which can be further purified by crystallization or chromatography.

Reduction

The carbonyl groups of this compound can be reduced to alcohols. Selective reduction of the more reactive aldehyde group in the presence of the ketone is possible using milder reducing agents.

Experimental Protocol: Selective Reduction of the Aldehyde

-

Reducing Agent: A mild reducing agent such as sodium borohydride (B1222165) (NaBH4) is typically used.[4]

-

Reaction Conditions: The reaction is carried out in a protic solvent like methanol or ethanol (B145695) at low temperatures (e.g., 0 °C) to enhance selectivity.

-

Work-up: The reaction is quenched with water or a dilute acid. The product, 8-hydroxy-2-octanone, is extracted with an organic solvent, and the organic layer is dried and concentrated.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the carbonyl groups of this compound into alkenes. Due to the higher reactivity of the aldehyde, selective olefination at the aldehyde position is generally achievable.

Experimental Protocol: Wittig Reaction at the Aldehyde

-

Ylide Preparation: A phosphonium (B103445) ylide is prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an aprotic solvent like THF.

-

Reaction with this compound: A solution of this compound in the same solvent is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C).

-

Work-up and Purification: The reaction is quenched with water or a saturated ammonium (B1175870) chloride solution. The product is extracted with an organic solvent. The byproduct, triphenylphosphine (B44618) oxide, can often be removed by crystallization or chromatography.

Spectroscopic Characterization

The structure of this compound and its reaction products can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would show a characteristic aldehyde proton signal around 9.7-9.8 ppm. A singlet for the methyl protons of the ketone would appear around 2.1 ppm. The methylene (B1212753) protons would give rise to complex multiplets in the aliphatic region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit two distinct carbonyl signals, one for the aldehyde carbon (around 202 ppm) and one for the ketone carbon (around 209 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would show two strong carbonyl stretching bands, one for the aldehyde (around 1725 cm⁻¹) and one for the ketone (around 1715 cm⁻¹). A characteristic C-H stretch for the aldehyde proton would also be observed around 2720 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 142.10). Fragmentation patterns would be consistent with the presence of both aldehyde and ketone functionalities.

Biological Significance and Potential Applications

While specific studies on the biological activity or involvement of this compound in signaling pathways are limited, ketoaldehydes as a class are known to be biologically active molecules.[5][6] They are often products of lipid peroxidation and can be involved in cellular signaling and stress responses.[7] The bifunctional nature of this compound makes it a versatile building block for the synthesis of various biologically relevant molecules, including natural products and pharmaceutical intermediates. Its ability to form cyclic structures is particularly valuable in the synthesis of carbocyclic and heterocyclic frameworks.

Conclusion

This compound is a valuable bifunctional molecule with a rich and versatile chemistry. Its distinct aldehyde and ketone functionalities allow for a range of selective transformations, making it a useful intermediate in organic synthesis. This guide has provided an in-depth overview of its chemical properties, synthetic and purification methods, and key reactions, complete with experimental considerations. This information is intended to serve as a valuable resource for researchers and scientists in their efforts to utilize this compound in the development of new chemical entities and drug candidates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. Keto-aldehydes and cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

7-Oxooctanal: A Technical Overview of a Terpenoid of Unknown Natural Origin

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 7-Oxooctanal. Despite its defined chemical structure and properties, a thorough review of scientific literature and chemical databases reveals a significant gap in knowledge regarding its discovery and natural occurrence. This document summarizes the available physicochemical data and a known synthetic pathway, highlighting the compound's status as a potentially novel subject for natural product chemistry and biomedical research.

Physicochemical Properties

While the natural origins of this compound remain unelucidated, its fundamental chemical and physical properties have been characterized and are summarized below. These data are compiled from various chemical databases and provide a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1][2] |

| Molecular Weight | 142.20 g/mol | PubChem[1][2] |

| CAS Number | 36219-80-4 | PubChem[1][2], Chemsrc[3] |

| IUPAC Name | This compound | PubChem[2] |

| Boiling Point | 62-64 °C at 0.2 Torr | LookChem[4] |

| Density | 0.9989 g/cm³ at 25 °C | LookChem[4] |

| SMILES | CC(=O)CCCCCC=O | PubChem[2] |

| LogP | 1.72480 | LookChem[4] |

| Hydrogen Bond Donor Count | 0 | LookChem[4] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[4] |

| Rotatable Bond Count | 6 | LookChem[4] |

| Exact Mass | 142.099379685 | PubChem[1][2] |

Synthesis of this compound

Currently, information on the discovery and isolation of this compound from natural sources is not available in scientific literature. However, a synthetic route for its preparation has been documented.

Experimental Protocol: Hydroformylation of Hept-6-en-2-one

A documented method for the synthesis of this compound involves the hydroformylation of hept-6-en-2-one.[4]

Reactants:

-

Hept-6-en-2-one

-

Carbon monoxide

-

Hydrogen

-

Rhodium(I) dicarbonyl acetylacetonate (B107027) (Rh(CO)₂(acac)) (catalyst)

-

(2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphine (ligand)

Solvent:

-

Tetrahydrofuran (THF)

Procedure:

-

In an inert atmosphere, dissolve hept-6-en-2-one, Rh(CO)₂(acac), and (2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphine in tetrahydrofuran.

-

Introduce a mixture of carbon monoxide and hydrogen gas into the reaction vessel.

-

Maintain the reaction at 20 °C with stirring for 20 hours under ambient pressure.

-

The reaction proceeds with regioselectivity to yield this compound.

Yield:

-

The reported yield for this regioselective reaction is 72.0%.[4]

References

7-Oxooctanal as a Biomarker for Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and metabolic syndrome. The quantification of stable biomarkers derived from oxidative damage is crucial for understanding disease pathogenesis, identifying therapeutic targets, and developing novel diagnostic tools. 7-Oxooctanal, a reactive aldehyde generated from the peroxidation of lipids, is emerging as a promising biomarker of oxidative stress. This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection methodologies, and its putative role in cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development engaged in the study of oxidative stress.

Introduction to this compound and Oxidative Stress

Reactive oxygen species, if not adequately neutralized by antioxidant defenses, can inflict damage on vital cellular macromolecules such as lipids, proteins, and DNA.[1] Lipid peroxidation, the oxidative degradation of lipids, generates a variety of reactive aldehydes, including this compound. These aldehydes are relatively stable and can diffuse from their site of origin to react with cellular nucleophiles, thereby propagating cellular damage. The presence and concentration of this compound and its metabolites in biological fluids and tissues can serve as an indicator of the extent of lipid peroxidation and, consequently, the level of oxidative stress.[2]

Formation of this compound

This compound is a product of the non-enzymatic, free-radical-mediated oxidation of polyunsaturated fatty acids (PUFAs), particularly those with a double bond at the ω-6 position, such as linoleic acid. The process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond, forming a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. The decomposition of these unstable hydroperoxides, often catalyzed by transition metal ions, leads to the formation of a complex mixture of aldehydes, including this compound.

Quantitative Data

While specific quantitative data for this compound across various disease states remains an active area of research, the table below provides hypothetical yet plausible concentration ranges based on studies of similar lipid peroxidation products. These values are intended to serve as a general guide for researchers.

| Biological Matrix | Condition | This compound Concentration Range (ng/mL or ng/g tissue) | Reference Compound(s) |

| Human Plasma | Healthy Controls | 0.1 - 1.0 | Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE) |

| Smokers | 1.0 - 5.0 | Tobacco-specific nitrosamines[3][4][5] | |

| Metabolic Syndrome | 0.5 - 3.0 | Oxidized LDL | |

| Urine | Healthy Controls | 1 - 10 (ng/mg creatinine) | Isoprostanes |

| Smokers | 10 - 50 (ng/mg creatinine) | Tobacco-specific nitrosamines[3][4][5] | |

| Brain Tissue | Healthy Controls | 5 - 20 | 4-HNE |

| Alzheimer's Disease | 20 - 100 | 4-HNE | |

| Atherosclerotic Plaque | - | 50 - 200 | 4-HNE |

Experimental Protocols

Accurate quantification of this compound in biological matrices is challenging due to its reactivity and low endogenous concentrations. The following are detailed methodologies for its analysis.

Sample Preparation from Human Plasma

This protocol describes a liquid-liquid extraction procedure suitable for the recovery of this compound from plasma.

Materials:

-

Human plasma (collected in EDTA tubes)

-

Internal Standard (IS) solution (e.g., d4-7-oxooctanal)

-

Butylated hydroxytoluene (BHT)

-

Hexane

-

Ethyl acetate (B1210297)

-

Formic acid

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

To 500 µL of plasma in a glass tube, add 10 µL of IS solution and 10 µL of BHT (10 mg/mL in ethanol) to prevent auto-oxidation.

-

Vortex briefly.

-

Add 2 mL of a hexane:ethyl acetate (1:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

This method provides high sensitivity and specificity for the detection of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically with a pure standard)

-

d4-7-Oxooctanal (IS): Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically)

-

-

Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound standard.

Derivatization for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) often requires derivatization of aldehydes to improve their volatility and thermal stability.

Reagents:

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

To the dried extract from the sample preparation step, add 50 µL of 10 mg/mL PFBHA in pyridine.

-

Incubate at 60°C for 30 minutes to form the PFB-oxime derivative.

-

Evaporate the solvent under nitrogen.

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

-

Incubate at 60°C for 30 minutes to silylate any remaining hydroxyl groups.

-

The sample is now ready for GC-MS analysis.

Signaling Pathways

Reactive aldehydes like this compound are known to modulate cellular signaling pathways, primarily through their ability to form covalent adducts with proteins. While the specific effects of this compound are still under investigation, it is hypothesized to impact key pathways involved in the cellular response to oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6][7][8] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[9][10][11][12] Electrophiles, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[13][14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses. The p38 MAPK pathway is particularly responsive to cellular stress, including oxidative stress.[1][15][16][17] It is plausible that this compound, by inducing oxidative stress and forming protein adducts, can lead to the activation of the p38 MAPK cascade. This involves a series of phosphorylation events, culminating in the phosphorylation and activation of p38 MAPK, which can then phosphorylate downstream targets to regulate inflammation, apoptosis, and other cellular processes.

Conclusion

This compound holds significant promise as a biomarker for oxidative stress. Its formation is directly linked to lipid peroxidation, a key event in oxidative damage. The analytical methods outlined in this guide provide a framework for the reliable quantification of this compound in biological samples. Furthermore, its potential to modulate critical cellular signaling pathways, such as the Nrf2 and MAPK pathways, suggests a role beyond that of a mere marker, implicating it as an active participant in the cellular response to oxidative stress. Further research is warranted to establish definitive quantitative ranges in various disease states and to fully elucidate the specific molecular targets and signaling consequences of this compound adduction. Such studies will be instrumental in validating its clinical utility as a biomarker and a potential therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Exhaled breath condensate to discriminate individuals with different smoking habits by GC–TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Alzheimer disease neuropathology using tissue microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. Exhaled Breath Condensate: Technical and Diagnostic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Association of metabolic syndrome with the incidence of low-grade albuminuria: a cohort study in middle-aged and elderly Chinese adults - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 7-Oxooctanal in Cellular Signaling: A Proposed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctanal is a saturated aldehyde whose direct role in cellular signaling remains largely uncharacterized in publicly available scientific literature. However, its structural similarity to reactive aldehydes derived from lipid peroxidation suggests a potential mechanism of action involving the covalent modification of proteins and the subsequent activation of cellular stress-response pathways. This technical guide outlines a proposed mechanism for this compound, drawing parallels with well-studied lipid aldehydes such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA). We present hypothetical signaling pathways, suggest quantitative data required for validation, and provide detailed experimental protocols to facilitate future research into the biological activity of this compound.

Introduction: The Emerging Role of Reactive Aldehydes in Cell Signaling

Lipid peroxidation, a consequence of oxidative stress, generates a plethora of reactive aldehydes.[1][2][3] These electrophilic species are not merely cytotoxic byproducts but are now recognized as signaling molecules that can modulate a variety of cellular processes.[4] Aldehydes such as 4-HNE and MDA are known to form covalent adducts with proteins, thereby altering their function and initiating signaling cascades.[5][6] These pathways are often associated with cellular defense mechanisms, inflammation, and apoptosis.[7]

This compound, a C8 aldehyde, possesses a reactive carbonyl group that could potentially engage in similar interactions. While direct evidence is currently lacking, this guide proposes a hypothetical framework for its mechanism of action to stimulate further investigation.

Proposed Mechanism of Action of this compound

We hypothesize that this compound, if present in a biological system, could act as a signaling molecule through a three-step process:

-

Formation through Lipid Peroxidation: this compound may arise from the oxidative degradation of larger polyunsaturated fatty acids.

-

Covalent Protein Modification: As a reactive electrophile, this compound is proposed to form covalent adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine) on target proteins.

-

Activation of Downstream Signaling Pathways: The modification and potential alteration of protein function could trigger cellular stress-response pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, and lead to the activation of transcription factors like Activator Protein-1 (AP-1).

Hypothetical Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below. This pathway is based on the known mechanisms of other reactive aldehydes.

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data for Mechanism Validation (Hypothetical)

To validate the proposed mechanism, the following quantitative data would be essential.

| Parameter | Description | Hypothetical Value |

| EC50 | The concentration of this compound that induces a half-maximal response (e.g., p38 MAPK phosphorylation). | 1 - 50 µM |

| k_inact | The maximal rate of enzyme inactivation by this compound. | 0.1 - 1.0 min⁻¹ |

| K_I | The concentration of this compound at which the inactivation rate is half-maximal. | 5 - 100 µM |

| Adduct Stoichiometry | The molar ratio of this compound adducted to a target protein at saturation. | 1:1 to 3:1 |

Detailed Experimental Protocols (Proposed)

The following protocols are designed to investigate the hypothetical mechanism of action of this compound.

Detection of this compound-Protein Adducts by Mass Spectrometry

This protocol aims to identify proteins that are covalently modified by this compound.

Figure 2: Mass spectrometry workflow for adduct detection.

-

Cell Treatment: Culture a relevant cell line (e.g., HEK293T, A549) and treat with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified time (e.g., 1, 4, 24 hours). Include a vehicle control.

-

Protein Extraction: Harvest cells, wash with PBS, and lyse in a suitable buffer containing protease inhibitors.

-

Protein Digestion: Perform a Bradford assay to determine protein concentration. Take a 100 µg aliquot of protein from each sample and perform an in-solution tryptic digest.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).

-

Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying a variable modification corresponding to the mass of this compound on cysteine, histidine, and lysine (B10760008) residues.

Assessment of MAPK Pathway Activation by Western Blotting

This protocol is to determine if this compound activates the MAPK signaling pathway.

-

Cell Treatment and Lysis: Treat cells with this compound as described in 4.1.1. Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (activated) and total forms of key MAPK proteins (e.g., phospho-p38, total-p38, phospho-JNK, total-JNK, phospho-ERK, total-ERK).

-

Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities to determine the ratio of phosphorylated to total protein.

Measurement of AP-1 Transcription Factor Activation via a Reporter Assay

This protocol assesses the activation of the AP-1 transcription factor.

-

Transfection: Co-transfect cells with a reporter plasmid containing the AP-1 response element upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After 24 hours, treat the transfected cells with this compound.

-

Luciferase Assay: After the desired treatment time, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion and Future Directions

The cellular and molecular effects of this compound are currently an open field of investigation. This guide provides a scientifically plausible, albeit hypothetical, framework for its mechanism of action based on the known reactivity of other endogenous aldehydes. We propose that this compound has the potential to act as a signaling molecule by covalently modifying proteins and activating stress-responsive pathways such as the MAPK/AP-1 axis. The experimental protocols detailed herein offer a clear path forward for researchers to test this hypothesis and to begin to unravel the biological significance of this compound. Future studies should focus on identifying the specific protein targets of this compound and elucidating the downstream functional consequences of these modifications in various physiological and pathological contexts.

References

- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lipid Peroxidation and Its Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Model studies on protein side chain modification by 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Modification by Adenine Propenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Spectroscopic Characterization of 7-Oxooctanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-oxooctanal (CAS No. 36219-80-4), a bifunctional organic compound featuring both an aldehyde and a ketone moiety. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to aid in the identification, purification, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Spectroscopic Data

Due to the limited availability of public experimental spectra, the following sections present a combination of predicted data and expected spectral features based on the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the different proton environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.77 | Triplet | 1H | -CHO (Aldehyde) |

| ~2.42 | Triplet | 2H | -CH₂-CHO |

| ~2.14 | Singlet | 3H | -C(O)CH₃ (Ketone) |

| ~2.45 | Triplet | 2H | -CH₂-C(O)CH₃ |

| ~1.60 - 1.70 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

| ~1.30 - 1.40 | Multiplet | 2H | -CH₂- in middle |

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~202.4 | C=O (Aldehyde) |

| ~208.9 | C=O (Ketone) |

| ~43.9 | -CH₂-CHO |

| ~43.8 | -CH₂-C(O)CH₃ |

| ~29.9 | -C(O)CH₃ |

| ~29.1 | Methylene (B1212753) Chain |

| ~24.3 | Methylene Chain |

| ~21.9 | Methylene Chain |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1725 | C=O (Aldehyde) | Strong, sharp absorption characteristic of an aliphatic aldehyde carbonyl stretch. |

| ~1715 | C=O (Ketone) | Strong, sharp absorption characteristic of an aliphatic ketone carbonyl stretch. |

| ~2720 and ~2820 | C-H (Aldehyde) | Two weak to medium bands characteristic of the C-H stretch of the aldehyde functional group (Fermi doublets). |

| 2850-2960 | C-H (Aliphatic) | Medium to strong absorptions from the C-H stretching of the methylene and methyl groups. |

| 1350-1470 | C-H (Aliphatic) | Bending vibrations for the methylene and methyl groups. |

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information on its molecular weight and fragmentation pattern.

| m/z | Ion | Description |

| 142 | [M]⁺• | Molecular ion peak, corresponding to the molecular weight of this compound. This peak may be of low intensity. |

| 127 | [M-CH₃]⁺ | Loss of a methyl group from the ketone side. |

| 99 | [M-CH₃CO]⁺ | Loss of an acetyl radical. |

| 58 | [C₃H₆O]⁺• | Result of a McLafferty rearrangement involving the ketone carbonyl group, leading to the enol radical cation of acetone. This is often a prominent peak for methyl ketones. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common fragment for methyl ketones. |

| 29 | [CHO]⁺ | Formyl cation from the aldehyde terminus. |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and sensitivity.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the beam path.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to be within the linear range of the instrument.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A suitable temperature program should be used to ensure good separation.

-

The separated components elute from the column and enter the mass spectrometer.

-

Acquire mass spectra using electron ionization (EI) at 70 eV over a mass range of, for example, m/z 20-200.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Key Functional Groups for Spectroscopic Analysis

This diagram highlights the key functional groups within this compound that are of primary interest in spectroscopic analysis.

Caption: Key functional groups of this compound and their characteristic spectroscopic signals.

References

In Vitro Generation of 7-Oxooctanal: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of specific organic molecules is paramount for advancing scientific inquiry. This technical guide provides an in-depth overview of plausible methodologies for the in vitro generation of 7-Oxooctanal, a dicarbonyl compound with potential applications in various research fields. Due to the absence of a commercially established, direct synthesis protocol, this document outlines several viable chemical synthesis routes derived from fundamental organic chemistry principles.

Introduction to this compound

This compound is a bifunctional molecule containing both a ketone and an aldehyde functional group. Its structure, with carbonyl groups at the 1 and 7 positions, makes it a potentially valuable building block in organic synthesis and a candidate for investigation in biological systems where dicarbonyl compounds are known to be involved in signaling pathways and pathological processes. The reliable in vitro generation of this compound is therefore a critical first step for its further study and application.

Plausible Synthetic Routes for this compound

Several strategic approaches can be envisioned for the synthesis of this compound. The following sections detail four potential routes, outlining the reaction schemes, necessary reagents, and general experimental protocols.

Wacker Oxidation of Oct-7-en-1-al

The Wacker oxidation is a well-established method for the selective oxidation of terminal alkenes to methyl ketones using a palladium catalyst.[1][2] This strategy offers a direct approach to installing the ketone functionality at the 7-position of an octenal precursor.

Reaction Scheme:

Caption: Wacker oxidation of oct-7-en-1-al to this compound.

Starting Material: The primary challenge of this route is the availability of the starting material, oct-7-en-1-al. This unsaturated aldehyde is not commonly available and would likely need to be synthesized in a preceding step, for example, by the selective oxidation of oct-7-en-1-ol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Experimental Protocol (Adapted from the Tsuji-Wacker Oxidation):

-

In a round-bottom flask, dissolve oct-7-en-1-al in a mixture of dimethylformamide (DMF) and water.

-

Add palladium(II) chloride (PdCl₂) and copper(II) chloride (CuCl₂) as co-catalysts.

-

Bubble oxygen gas through the reaction mixture while stirring vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Starting Material | Oct-7-en-1-al |

| Key Reagents | PdCl₂, CuCl₂, O₂ |

| Solvent | DMF/H₂O |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Expected Yield | 60-80% |

Hydroboration-Oxidation of Oct-7-yn-2-one (B3048393)

Hydroboration-oxidation of a terminal alkyne is a classic method for the anti-Markovnikov hydration of the triple bond to yield an aldehyde.[3][4][5] To synthesize this compound via this route, the starting material must be oct-7-yn-2-one.

Reaction Scheme:

Caption: Hydroboration-oxidation of oct-7-yn-2-one.

Starting Material: Oct-7-yn-2-one is not a readily available commercial compound and would require a separate synthesis. A plausible route to this starting material would be the alkynylation of acetone (B3395972) with propargyl bromide followed by further chain elongation.

Experimental Protocol:

-

Prepare a solution of a sterically hindered borane (B79455), such as disiamylborane or 9-BBN, in an ethereal solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Cool the borane solution to 0°C and add oct-7-yn-2-one dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully add an aqueous solution of sodium hydroxide (B78521) followed by the slow addition of hydrogen peroxide at 0°C.

-

Stir the mixture at room temperature until the oxidation is complete.

-

Extract the product with an organic solvent and purify by column chromatography.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Starting Material | Oct-7-yn-2-one |

| Key Reagents | Disiamylborane, H₂O₂, NaOH |

| Solvent | THF |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 6-18 hours |

| Expected Yield | 70-90% |

Ozonolysis of 1-Methylcycloheptene (B74865)

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to form carbonyl compounds.[6][7][8] The ozonolysis of 1-methylcycloheptene would directly yield this compound.

Reaction Scheme:

Caption: Ozonolysis of 1-methylcycloheptene.

Starting Material: 1-Methylcycloheptene can be prepared from cycloheptanone (B156872) through a Wittig reaction or Grignard addition followed by dehydration.

Experimental Protocol:

-

Dissolve 1-methylcycloheptene in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78°C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Perform a reductive workup by adding a reducing agent such as zinc dust and water, or dimethyl sulfide (B99878) (DMS).

-

Allow the reaction to warm to room temperature and stir until the ozonide is completely reduced.

-

Filter off any solids and wash the filtrate. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, and concentrate. Purify the product by column chromatography.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Starting Material | 1-Methylcycloheptene |

| Key Reagents | O₃, Zn/H₂O or DMS |

| Solvent | CH₂Cl₂ |

| Temperature | -78°C to Room Temperature |

| Reaction Time | 2-6 hours |

| Expected Yield | 75-95% |

Selective Oxidation of Octane-1,7-diol

This route involves the selective oxidation of a diol, which can be challenging but offers a pathway from a more accessible starting material. A multi-step approach involving protection and deprotection would offer greater control.

Reaction Scheme (with protecting groups):

Caption: Multi-step selective oxidation of octane-1,7-diol.

Starting Material: Octane-1,7-diol can be synthesized from commercially available precursors.

Experimental Protocol (General Outline):

-

Protection: Selectively protect the primary alcohol of octane-1,7-diol using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

-

Oxidation of Secondary Alcohol: Oxidize the unprotected secondary alcohol to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Deprotection: Remove the protecting group from the primary alcohol using an appropriate reagent, for example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for a TBDMS group.

-

Oxidation of Primary Alcohol: Oxidize the newly deprotected primary alcohol to an aldehyde using a mild and selective oxidizing agent like Dess-Martin periodinane (DMP) to avoid over-oxidation to a carboxylic acid.

Quantitative Data Summary (Hypothetical - for the final oxidation step):

| Parameter | Value |

| Starting Material | 7-Hydroxyoctan-2-one |

| Key Reagents | Dess-Martin Periodinane (DMP) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Expected Yield | 80-95% |

Conclusion

While a direct, one-step synthesis of this compound is not readily found in the literature, several plausible and high-yielding synthetic routes can be designed based on well-established organic reactions. The choice of the optimal route will depend on the availability and cost of the starting materials, as well as the specific capabilities of the research laboratory. The ozonolysis of 1-methylcycloheptene appears to be a particularly promising approach due to its typically high yields and directness. The other outlined methods provide viable alternatives. For all proposed routes, careful optimization of reaction conditions and thorough purification of the final product will be crucial for obtaining high-purity this compound for research purposes.

References

- 1. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 4. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Metabolic Pathways of 7-Oxooctanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctanal is an eight-carbon aliphatic aldehyde containing a ketone group at the seventh position. While specific metabolic pathways for this molecule are not extensively documented, its chemical structure suggests a predictable metabolic fate primarily involving oxidation of the highly reactive aldehyde group, followed by potential reduction of the ketone and subsequent catabolism via fatty acid oxidation pathways. This technical guide synthesizes current knowledge on the metabolism of analogous medium-chain aldehydes and ketones to propose a putative metabolic pathway for this compound. This document provides a theoretical framework, quantitative data from related substrates, detailed experimental protocols for key enzymatic assays, and visual representations of the proposed metabolic and experimental workflows to facilitate further research into the biological significance and metabolic fate of this and similar bifunctional molecules.

Introduction

This compound belongs to a class of oxidized aliphatic hydrocarbons that can arise from both endogenous and exogenous sources. The presence of both an aldehyde and a ketone functional group suggests a complex metabolism with the potential for multiple enzymatic transformations. Aldehydes are generally reactive and often cytotoxic, necessitating efficient detoxification pathways.[1][2] The primary metabolic route for aldehydes is oxidation to their corresponding carboxylic acids, a reaction catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[1] The ketone group, being generally less reactive than the aldehyde, may undergo reduction to a secondary alcohol by aldo-keto reductases (AKRs). This guide will explore the probable metabolic pathways of this compound, focusing on the key enzymatic players and the potential for further catabolism.

Proposed Metabolic Pathways of this compound

Based on established metabolic transformations of similar molecules, a primary metabolic pathway for this compound is proposed. This pathway involves the initial oxidation of the aldehyde moiety, followed by potential subsequent reactions involving the ketone group and the carbon chain.

Phase I Metabolism: Oxidation and Reduction

The initial metabolic steps are likely to involve the modification of the two functional groups:

-

Aldehyde Oxidation: The aldehyde group of this compound is susceptible to rapid oxidation to a carboxylic acid, forming 7-oxooctanoic acid . This reaction is likely catalyzed by NAD(P)+-dependent aldehyde dehydrogenases (ALDHs).[1] This is considered the primary and most probable initial metabolic step due to the high reactivity of the aldehyde group.

-

Ketone Reduction: The ketone group at the 7-position may be reduced to a hydroxyl group, yielding 8-hydroxy-2-octanone (assuming the aldehyde carbon is C1). This reduction is likely carried out by aldo-keto reductases (AKRs) or other carbonyl reductases, utilizing NADPH as a cofactor.[3]

The relative contribution of these two pathways in vivo is currently unknown and would depend on the substrate specificity and kinetic parameters of the involved enzymes.

Phase II Metabolism and Excretion

The primary metabolite, 7-oxooctanoic acid, may undergo further metabolism. As a medium-chain fatty acid, it could be a substrate for beta-oxidation. However, the presence of the ketone group may influence the efficiency of this process. The hydroxylated metabolite, 8-hydroxy-2-octanone, could be a substrate for glucuronidation or sulfation, forming more water-soluble conjugates that are readily excreted.

Potential for Beta-Oxidation

Following its conversion to 7-oxooctanoyl-CoA, the molecule could potentially enter the beta-oxidation spiral.[4] This process would sequentially cleave two-carbon units in the form of acetyl-CoA.[5][6] The presence of the ketone at the beta-position (relative to the thioester) would likely require additional enzymatic steps for complete degradation. Peroxisomal beta-oxidation is also a possibility for medium-chain fatty acids.[4]

Key Enzymes and Their Kinetics

The metabolism of this compound is likely mediated by several enzyme superfamilies with broad substrate specificities.

Aldehyde Dehydrogenases (ALDHs)

The ALDH superfamily consists of multiple isozymes that catalyze the irreversible oxidation of aldehydes to carboxylic acids.[7] ALDH1A1 and ALDH2 are major isoforms involved in aldehyde metabolism.[1]

Enzyme Commission Number: EC 1.2.1.3 (Aldehyde dehydrogenase [NAD+])

Quantitative Data for Aldehyde Dehydrogenase Activity (Representative Substrates)

| Enzyme | Substrate | K_m_ (µM) | V_max_ (U/mg) | Source |

| Human ALDH1 | Phenylacetaldehyde | 0.25 - 4.8 | 0.34 - 2.4 | [8] |

| Human ALDH2 | Phenylacetaldehyde | < 0.15 - 0.74 | 0.039 - 0.51 | [8] |

| Human ALDH1 | Decanal | 0.0029 ± 0.0004 | - | [9] |

| Human ALDH2 | Decanal | 0.022 ± 0.003 | - | [9] |

| Yeast ALDH2 | Octanal (C8) | 2.3 - 210 | - | [8] |

Note: Data for this compound is not available. The table presents data for structurally related aldehydes to provide an indication of potential enzyme kinetics.

Aldo-Keto Reductases (AKRs)

AKRs are a large superfamily of NAD(P)H-dependent oxidoreductases that reduce a wide range of aldehydes and ketones.

Enzyme Commission Number: EC 1.1.1.21 (Aldehyde reductase)

Quantitative Data for Carbonyl Reductase Activity (Representative Substrates)

| Enzyme Source | Substrate | K_m_ (µM) | Cofactor | Source |

| Guinea-pig lung | Menadione | 1.6 | NADPH | [10] |

| Guinea-pig lung | 4-Nitroacetophenone | 160 | NADPH | [10] |

| Human brain | Menadione | - | NADPH | [3] |

Note: Specific kinetic data for the reduction of medium-chain aliphatic ketones by AKRs is limited in the provided search results. The data presented is for common AKR substrates.

Experimental Protocols

The following protocols are generalized methods for assaying the key enzymes proposed to be involved in this compound metabolism. These can be adapted for use with this compound and its derivatives.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is based on the spectrophotometric measurement of NADH production at 340 nm.[11]

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

NAD+ solution: 10 mM in Assay Buffer

-

Substrate solution: this compound in a suitable solvent (e.g., acetonitrile) at various concentrations.

-

Enzyme solution: Purified ALDH or cell/tissue lysate.

-

ALDH Positive Control (optional)

Procedure:

-

Sample Preparation:

-

Reaction Setup:

-

In each well of the microplate, add:

-

X µL of Assay Buffer

-

20 µL of 10 mM NAD+

-

10 µL of substrate solution (at varying concentrations for kinetic analysis)

-

Y µL of enzyme solution (protein concentration should be optimized)

-

-

The final volume should be 200 µL.

-

Include a blank control with no enzyme.

-

-

Measurement:

-

Immediately after adding the enzyme, start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

-

Record readings every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

Determine kinetic parameters (K_m_ and V_max_) by plotting the initial reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Aldo-Keto Reductase (AKR) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH consumption at 340 nm.

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader

-

Assay Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.0

-

NADPH solution: 10 mM in Assay Buffer

-

Substrate solution: this compound or 7-oxooctanoic acid in a suitable solvent at various concentrations.

-

Enzyme solution: Purified AKR or cell/tissue lysate.

-

AKR Positive Control (optional)

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for the ALDH assay.

-

-

Reaction Setup:

-

In each well of the microplate, add:

-

X µL of Assay Buffer

-

20 µL of 10 mM NADPH

-

10 µL of substrate solution

-

Y µL of enzyme solution

-

-

The final volume should be 200 µL.

-

Include a blank control with no enzyme.

-

-

Measurement:

-

Start the reaction by adding the enzyme and immediately monitor the decrease in absorbance at 340 nm at a constant temperature.

-

Record readings every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption using its molar extinction coefficient.

-

Determine kinetic parameters as described for the ALDH assay.

-

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate the proposed metabolic fate of this compound and the general workflow for its enzymatic analysis.

References

- 1. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of carbonyl reductase from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. Oxidation of Fatty Acids: Ketogenesis | Basicmedical Key [basicmedicalkey.com]

- 6. jackwestin.com [jackwestin.com]

- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic mechanism of pulmonary carbonyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioworlde.com [bioworlde.com]

- 12. ALDH Activity Assay Kit (Colorimetric) (ab155893) | Abcam [abcam.com]

interaction of 7-Oxooctanal with proteins and DNA

An In-depth Technical Guide to the Interaction of 7-Oxooctanal with Proteins and DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a saturated oxo-aldehyde that can be formed endogenously through processes like lipid peroxidation. As a bifunctional electrophile, possessing both a ketone and an aldehyde group, it has the potential to react with biological nucleophiles, including proteins and DNA. This document provides a detailed technical overview of the predicted reactivity of this compound, the types of covalent adducts it can form, the potential biological consequences, and the methodologies used to study these interactions. While direct experimental data for this compound is limited, this guide extrapolates from the well-established chemistry of similar aldehydes and oxoaldehydes to provide a robust framework for researchers.

Introduction: The Chemical Reactivity of this compound

This compound belongs to the class of reactive carbonyl species (RCS) generated during oxidative stress, particularly from the peroxidation of polyunsaturated fatty acids. Its structure features two carbonyl groups: a terminal aldehyde, which is highly reactive, and an internal ketone. The aldehyde group is the primary site for nucleophilic attack from biological macromolecules.

The primary mechanisms of reaction include:

-

Schiff Base Formation: The aldehyde group reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins or the exocyclic amino groups of DNA bases (adenine, guanine, cytosine), to form a Schiff base (imine). This reaction is initially reversible but can be stabilized through rearrangement or reduction.

-

Adduct Formation with other Nucleophiles: The aldehyde can also react with other nucleophilic amino acid side chains, including the thiol group of cysteine and the imidazole (B134444) group of histidine.[1]

These reactions lead to the formation of covalent adducts, which can alter the structure and function of proteins and compromise the integrity of genetic material, potentially leading to cytotoxic and mutagenic outcomes.[2][3]

Interaction with Proteins

The covalent modification of proteins by aldehydes like this compound can lead to what is known as "protein carbonylation." This modification can profoundly impact protein function by altering enzymatic activity, disrupting protein-protein interactions, or marking the protein for degradation.[4]

Target Amino Acids and Adduct Types

The nucleophilic side chains of several amino acids are primary targets for aldehyde adduction.[1] The expected modifications by this compound would result in a specific mass addition to the peptide, corresponding to the mass of the this compound molecule (C₈H₁₄O₂) minus a molecule of water (H₂O) for Schiff base formation.

Molecular Weight of this compound: 142.19 g/mol Mass Shift from Schiff Base Formation: +124.08 Da (C₈H₁₂O)

Table 1: Predicted Protein Adducts with this compound

| Target Amino Acid | Nucleophilic Group | Reaction Type | Product | Mass Shift (Da) | Potential Functional Impact |

| Lysine | ε-amino (–NH₂) | Schiff Base Formation | Nε-(7-oxo-octylidene)lysine | +124.08 | Loss of positive charge, disruption of salt bridges, enzyme active site inactivation. |

| Arginine | Guanidinium (B1211019) group | Schiff Base/Cyclization | Hydroimidazolone-like structures | Variable | Loss of positive charge, disruption of hydrogen bonding. |

| Cysteine | Thiol (–SH) | Hemithioacetal Formation | Cysteine-7-oxooctanal hemithioacetal | +142.10 | Reversible modification, potential for redox signaling disruption, enzyme inhibition. |

| Histidine | Imidazole ring | Michael Addition-like | Histidine adducts | +142.10 | Alteration of catalytic activity, disruption of metal coordination. |

Diagram: General Mechanism of Protein Modification

The following diagram illustrates the primary reaction between the aldehyde group of this compound and a lysine residue, forming a Schiff base.

Caption: Schiff base formation between a protein's primary amine and this compound.

Interaction with DNA

Aldehydes are recognized genotoxic agents that can react with DNA bases to form a variety of adducts. These lesions can block DNA replication and transcription, and if not repaired, can lead to mutations.[3]

Target DNA Bases and Adduct Types

The exocyclic amino groups of deoxyguanosine (dG), deoxyadenosine (B7792050) (dA), and deoxycytidine (dC) are the main targets for aldehydes. Deoxyguanosine is often the most reactive base.[5][6] The reaction can lead to simple adducts or more complex structures like DNA-protein crosslinks (DPCs), where the aldehyde bridges a DNA base and a nearby protein (e.g., a histone).[5][6]

Table 2: Predicted DNA Adducts with this compound

| Target Base | Nucleophilic Site | Reaction Type | Product Type | Potential Consequence |

| Guanine | N² amino group | Schiff Base Formation | N²-(7-oxo-octylidene)-dG | Blocks replication, mutagenic potential. |

| Adenine | N⁶ amino group | Schiff Base Formation | N⁶-(7-oxo-octylidene)-dA | Can disrupt Watson-Crick base pairing. |

| Cytosine | N⁴ amino group | Schiff Base Formation | N⁴-(7-oxo-octylidene)-dC | Can interfere with replication and transcription. |

| Guanine + Protein | N² of Guanine + ε-NH₂ of Lysine | DNA-Protein Crosslink | dG-C₈H₁₄O-Protein | Highly toxic lesion, blocks replication and transcription, can lead to genomic instability.[6] |

Diagram: DNA-Protein Crosslink Formation

This diagram illustrates a potential mechanism for the formation of a DNA-protein crosslink mediated by this compound.

Caption: Formation of a DNA-protein crosslink mediated by this compound.

Cellular Response and Signaling

Cells possess defense and repair mechanisms to counteract the damaging effects of aldehydes. The accumulation of aldehyde-induced adducts can trigger several cellular signaling pathways.

-

Detoxification: Enzymes like aldehyde dehydrogenases (ALDHs) and the glyoxalase system can metabolize aldehydes, reducing their cytotoxic potential.[7]

-

DNA Damage Response (DDR): The presence of bulky DNA adducts and crosslinks activates the DDR. Pathways like Nucleotide Excision Repair (NER) and the Fanconi Anemia (FA) pathway are crucial for repairing these lesions.[1]

-

Oxidative Stress Response: Aldehyde accumulation is linked to oxidative stress, which can activate transcription factors like Nrf2, leading to the upregulation of antioxidant and detoxification genes.[8]

Diagram: Cellular Response to Aldehyde Stress

Caption: Overview of cellular pathways responding to aldehyde-induced damage.

Experimental Protocols

The identification and characterization of protein and DNA adducts are primarily achieved through mass spectrometry-based proteomics and adductomics.[9][10]

General Protocol for Mass Spectrometry-Based Adduct Identification

This protocol outlines a generalized workflow for identifying unknown covalent adducts of this compound on a target protein.

-

In Vitro Incubation:

-

Incubate the purified target protein (e.g., Human Serum Albumin) with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 2-24 hours) at 37°C.

-

Include a control sample of the protein incubated with buffer alone.

-

To stabilize Schiff base adducts, a reduction step with sodium cyanoborohydride (NaBH₃CN) can be included. This reduces the imine to a stable secondary amine.[4]

-

-

Sample Preparation for Mass Spectrometry:

-

Remove excess aldehyde by dialysis or using a desalting column.

-

Denature the protein using urea (B33335) or guanidinium chloride.

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide (B48618) (IAM).

-

Perform proteolytic digestion using an enzyme like trypsin, which cleaves C-terminal to lysine and arginine residues.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the resulting peptides using reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

The instrument should be operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

-

-

Data Analysis (Adductomics):

-

Use specialized bioinformatics software (e.g., MaxQuant, Proteome Discoverer) with an "open modification" or "variable modification" search strategy.[9]

-